3-Thia-1-hexanethiol

Description

Overview of Organosulfur Compounds and Their Significance

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are a diverse and vital class of molecules. taylorandfrancis.com Their significance spans from fundamental biological processes to extensive industrial applications. fiveable.me In nature, organosulfur compounds are integral to life, found in essential amino acids like cysteine and methionine, which are the building blocks of proteins. wikipedia.org They are also key components of coenzymes, vitamins, and hormones. britannica.com The unique chemical properties imparted by the sulfur atom, including its ability to form multiple covalent bonds and participate in redox reactions, make these compounds indispensable for the structure and function of many biomolecules. fiveable.me

Industrially, organosulfur compounds are utilized in a wide array of applications. They are foundational in the production of pharmaceuticals, such as antibiotics like penicillin and sulfa drugs, as well as in the manufacturing of pesticides, polymers, and solvents. wikipedia.orgbritannica.com The characteristic odors of many natural and synthetic organosulfur compounds, while sometimes unpleasant, are harnessed in applications like the odorization of natural gas for leak detection. lallemandbrewing.com

Contextualization of Thiols as a Fundamental Functional Group

Thiols, distinguished by the presence of a sulfhydryl (-SH) functional group, are the sulfur analogs of alcohols. wikipedia.org This structural similarity, however, gives rise to significantly different chemical properties. ebsco.com The sulfur atom in the thiol group is larger and less electronegative than the oxygen atom in an alcohol's hydroxyl group, which makes thiols more acidic. tutorchase.com

One of the most critical reactions of thiols is their ability to form disulfide bonds (-S-S-) through oxidation. tutorchase.com This linkage is fundamental to the tertiary and quaternary structures of proteins, providing stability and influencing their biological function. ebsco.comcreative-proteomics.com Thiols are also potent nucleophiles and reducing agents, playing crucial roles in cellular redox homeostasis and enzymatic catalysis. ebsco.comcreative-proteomics.com Their reactivity extends to forming strong bonds with metals, a property utilized in various biological and industrial contexts. creative-proteomics.com

Structural Classification of Thia-Alkanethiols within Thiol Chemistry

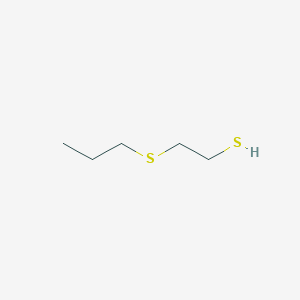

Within the broad category of thiols, thia-alkanethiols are a specific classification. These compounds are characterized by the presence of both a thiol (-SH) group and a sulfide (B99878) (-S-) linkage within an alkane framework. The general structure can be represented as an alkyl chain containing a sulfur atom, with a thiol group at one of the terminal positions.

The nomenclature of these compounds reflects this dual functionality. For instance, in "3-Thia-1-hexanethiol," "hexane" indicates a six-carbon chain, "-thiol" at position 1 denotes the sulfhydryl group, and "3-thia" signifies that the carbon atom at the third position of the main chain has been replaced by a sulfur atom. This structural arrangement, incorporating both a thioether and a thiol, imparts a unique combination of chemical properties derived from both functional groups.

The classification of thiols can be further broken down based on the carbon to which the sulfhydryl group is attached (primary, secondary, or tertiary) and the presence of other functional groups, leading to categories like polyfunctional thiols. lallemandbrewing.comresearchgate.net Thia-alkanethiols fall under the umbrella of polyfunctional thiols due to the presence of the sulfide linkage in addition to the thiol group.

Chemical Profile of this compound

A comprehensive understanding of this compound necessitates an examination of its fundamental chemical and physical properties.

| Property | Value |

| Molecular Formula | C5H12S2 |

| Molecular Weight | 136.28 g/mol |

| IUPAC Name | 2-(propylsulfanyl)ethanethiol |

| CAS Number | 59744-53-1 |

Data sourced from available chemical databases.

Structure

3D Structure

Properties

Molecular Formula |

C5H12S2 |

|---|---|

Molecular Weight |

136.3 g/mol |

IUPAC Name |

2-propylsulfanylethanethiol |

InChI |

InChI=1S/C5H12S2/c1-2-4-7-5-3-6/h6H,2-5H2,1H3 |

InChI Key |

ZTLMBCCGUMJDFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCSCCS |

Origin of Product |

United States |

Nomenclature and Molecular Architecture of 3 Thia 1 Hexanethiol

Systematic IUPAC Naming Conventions for Branched Thiols

The systematic name of a chemical compound under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC) is designed to provide an unambiguous description of its molecular structure. For thiols, which are sulfur analogues of alcohols, the nomenclature follows a set of established rules. The primary functional group, the thiol (-SH) group, is indicated by the suffix "-thiol" appended to the name of the parent alkane.

A key aspect of naming complex organic molecules is the use of replacement nomenclature. scribd.comacdlabs.comiupac.org This system is employed when a carbon atom in a parent hydrocarbon chain is replaced by a heteroatom. In the case of 3-thia-1-hexanethiol, the name is derived from a hexane (B92381) backbone. The prefix "thia-" indicates that a sulfur atom has replaced a carbon atom. acdlabs.comiupac.org The numbers in the name specify the locations of these structural features. "1-hexanethiol" signifies that the thiol group is attached to the first carbon of a six-carbon chain. The "3-thia" prefix denotes that the third atom in this chain is a sulfur atom, not a carbon. Therefore, the name this compound precisely describes a molecule with a propyl group attached to a sulfur atom, which is in turn bonded to an ethylthiol group (CH₃CH₂CH₂-S-CH₂CH₂SH).

When a thiol is part of a branched molecule, the parent chain is selected as the longest continuous carbon chain that contains the carbon atom bonded to the -SH group. The chain is then numbered to assign the lowest possible locant to the thiol group.

Comprehensive Structural Representation and Isomeric Considerations

The molecular structure of this compound consists of a five-carbon chain equivalent with a sulfur atom replacing the third carbon and a thiol group at position one. This structure contains two sulfur atoms, classifying it as a dithia-alkane derivative.

Figure 1: 2D Structure of this compound

Below is a table summarizing the key chemical identifiers and properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂S₂ | chemeo.com |

| Molecular Weight | 136.28 g/mol | chemeo.com |

| IUPAC Name | 2-(propylsulfanyl)ethanethiol | |

| SMILES | CCCSCCS | chemeo.com |

| InChI Key | ZTLMBCCGUMJDFH-UHFFFAOYSA-N | chemeo.com |

| InChI | InChI=1S/C5H12S2/c1-2-4-7-5-3-6/h6H,2-5H2,1H3 | chemeo.com |

Isomeric Considerations:

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C₅H₁₂S₂, several types of isomers exist. ufz.de

Positional Isomers: These isomers differ in the position of the thioether linkage or the thiol group along the carbon backbone. For instance, 4-thia-1-hexanethiol has the sulfur atom at the fourth position of the main chain. nih.gov Another positional isomer is pentane-1,5-dithiol, where the two sulfur atoms are terminal thiol groups. uni.lu

Skeletal Isomers: These isomers have different carbon skeletons. An example is 5-methyl-3-thia-1-hexanethiol , where a methyl group creates a branched structure. nih.gov Another example is 4-methyl-3-thia-1-hexanethiol . nih.govnist.govnist.gov

Functional Group Isomers: Disulfides, which contain an S-S bond, can be functional group isomers of thioethers with two sulfur atoms. For example, propyl ethyl disulfide (CH₃CH₂CH₂-S-S-CH₂CH₃) has the same molecular formula C₅H₁₂S₂ but a different connectivity and functional group.

Conformational Analysis and Stereochemical Implications

Conformational Analysis:

The study of the different spatial arrangements of a molecule that arise from rotation about single bonds is known as conformational analysis. ucalgary.ca this compound, being an acyclic molecule with several C-C and C-S single bonds, is conformationally flexible. The rotation around these bonds leads to a multitude of conformers with varying potential energies.

The stability of these conformers is determined by factors such as torsional strain (repulsion between bonding electrons of adjacent atoms) and steric strain (repulsive interaction when atoms are forced too close together). maricopa.educhemistrysteps.com The presence of the larger sulfur atom in the thioether linkage, compared to a methylene (B1212753) (-CH₂-) group, influences the bond lengths, bond angles, and torsional barriers, which in turn affects the conformational preferences. Research on related alkanethiols and thioalkanes has shown that specific conformations are more stable. osti.gov Generally, staggered conformations are energetically favored over eclipsed conformations. For the C-S bonds in thioethers, gauche and anti conformations are considered, similar to C-C bonds in alkanes. maricopa.edu Computational studies are often used to model these conformations and determine their relative energies.

Stereochemical Implications:

Stereochemistry deals with the three-dimensional arrangement of atoms in molecules. While this compound itself is an achiral molecule because it lacks a stereocenter, the introduction of substituents can lead to chirality. For example, if a substituent were placed on the carbon chain at positions 2, 4, or 5, a chiral center would be created, resulting in a pair of enantiomers.

Unsymmetrical thioethers are prochiral at the sulfur atom. wikipedia.org The sulfur atom in a thioether has a pyramidal geometry, and if it becomes part of a complex or is oxidized to a sulfoxide (B87167), it can become a stereocenter. Reactions involving thioethers can be stereospecific, meaning that the stereochemistry of the starting material influences the stereochemistry of the product. beilstein-journals.orglibretexts.orgorganic-chemistry.org For instance, nucleophilic substitution reactions at a carbon adjacent to the sulfur atom can proceed with a defined stereochemical outcome, such as inversion of configuration. beilstein-journals.org

Synthetic Methodologies for 3 Thia 1 Hexanethiol and Analogous Thia Thiols

Strategies for Carbon-Sulfur Bond Formation

The creation of the thioether linkage and the terminal thiol group is fundamental to the synthesis of 3-thia-1-hexanethiol. Nucleophilic substitution and alkylation reactions are common methods to achieve this.

Nucleophilic Substitution Reactions in Thiol Synthesis

Nucleophilic substitution is a cornerstone in the synthesis of thiols. jove.comtestbook.com This approach typically involves the reaction of an alkyl halide with a sulfur nucleophile. jove.com The SN2 mechanism is common, where the nucleophile attacks the carbon atom bearing a leaving group, such as a halide. jove.comlibretexts.org A prevalent sulfur nucleophile is the hydrosulfide (B80085) anion (⁻SH), often sourced from reagents like sodium hydrosulfide (NaSH). jove.comtestbook.com

However, a potential side reaction is the further reaction of the newly formed thiol with the alkyl halide, leading to the formation of a symmetric sulfide (B99878) as a byproduct. jove.comlibretexts.org To mitigate this, an excess of the hydrosulfide anion is often used. testbook.comlibretexts.org An alternative and often more effective method involves using thiourea (B124793), (NH₂)₂C=S, as the nucleophile. jove.comlibretexts.org This reaction proceeds through an intermediate alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield the desired thiol, minimizing the formation of sulfide byproducts. jove.comlibretexts.org

The nucleophilicity of sulfur compounds is generally greater than their oxygen analogs, making thiolate anions excellent nucleophiles in SN2 reactions. msu.edulibretexts.org

Alkylation Reactions Involving Sulfur Nucleophiles

Alkylation reactions are a direct method for forming carbon-sulfur bonds. In the synthesis of thioethers, a thiolate ion (RS⁻), generated by treating a thiol with a base, can react with an alkyl halide. libretexts.orgjove.com This reaction is analogous to the Williamson ether synthesis and proceeds via an SN2 mechanism. libretexts.orgjove.com For the synthesis of a thia-thiol like this compound, a bifunctional starting material would be necessary. For instance, a haloalkyl thioacetate (B1230152) could be alkylated with a thiolate, followed by hydrolysis of the thioacetate to reveal the thiol.

Sulfur's higher nucleophilicity compared to oxygen allows sulfides to react with alkyl halides to form sulfonium (B1226848) salts. msu.edulibretexts.org While this is a common reaction for sulfides, it highlights the reactivity of the sulfur atom in alkylation processes.

Reduction-Based Synthetic Pathways

Reduction of sulfur-containing functional groups provides another strategic avenue for the synthesis of thia-thiols.

Reduction of Thioesters and Related Derivatives

Thioesters can be effectively reduced to yield thiols. nih.govacs.org While traditional methods often rely on stoichiometric amounts of hydride reagents, recent advancements have led to the development of catalytic hydrogenation methods. nih.govacs.org For example, an acridine-based ruthenium complex has been shown to catalyze the hydrogenation of various thioesters to their corresponding alcohols and thiols with high efficiency and selectivity, tolerating other functional groups like amides and esters. nih.govacs.org

The reduction of thioesters is a key step in some biosynthetic pathways, highlighting its significance. nih.govacs.org For laboratory synthesis, reagents like lithium aluminum hydride (LiAlH₄) are also effective for the reduction of thioesters to thiols. mdpi.comencyclopedia.pub

| Precursor | Reducing Agent | Product | Yield | Reference |

| Thioacetate | LiAlH₄ | Thiol | Good | encyclopedia.pub |

| Thioacetate | NH₂NH₂·H₂O | Thiol | up to 90% | mdpi.com |

| Thiobenzoate | NH₂NH₂·H₂O | Thiol | 38-50% | mdpi.com |

| Various Thioesters | Ru-acridine complex, H₂ | Thiol and Alcohol | Excellent | nih.govacs.org |

Reductive Conversion of Thia-Thiiranes and Analogues

Thiiranes, which are three-membered rings containing a sulfur atom, can be reductively opened to form thiols. mdpi.comencyclopedia.pub This method has been used in the synthesis of monoterpene thiols. mdpi.comencyclopedia.pub The process often involves the initial conversion of an epoxide to a thiirane (B1199164) using a reagent like thiourea, followed by reduction of the thiirane with a reducing agent such as lithium aluminum hydride (LiAlH₄). mdpi.comencyclopedia.pub For example, a method for the synthesis of a racemic thiol involved the sequential reflux of an epoxide with thiourea and sodium carbonate to form the corresponding thiirane, which was then reduced by LiAlH₄ to yield the thiol. mdpi.comencyclopedia.pub

A specific synthesis of 1-methoxy-3-hexanethiol, a compound related to this compound, involves the reduction of cis-2-ethyl-3-(2-methoxyethyl) thiirane. google.com This thiirane precursor is prepared from the corresponding oxirane by reaction with thiourea. google.com

| Thiirane Precursor | Reducing Agent | Product Thiol | Reference |

| cis-2-ethyl-3-(2-methoxyethyl) thiirane | Not specified | 1-methoxy-3-hexanethiol | google.com |

| Thiirane 131 | LiAlH₄ | Thiol 4 | mdpi.comencyclopedia.pub |

| cis-1,2-epithio-p-ment-8-ene | LiAlH₄ | Thiol 142 | mdpi.com |

Addition Reactions for Thiol Synthesis

Addition reactions, particularly across carbon-carbon double bonds, offer another versatile method for synthesizing thiols and thioethers. The thiol-ene reaction, or alkene hydrothiolation, involves the addition of a thiol to an alkene to form a thioether. wikipedia.org This reaction can proceed via a free-radical mechanism, often initiated by light or a radical initiator, and typically results in an anti-Markovnikov addition. wikipedia.orgorganic-chemistry.org

For the synthesis of a thia-thiol, a precursor containing a double bond could react with a sulfur-containing reagent. Thia-Michael addition, the conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound, is a powerful C-S bond-forming reaction. acs.orgsrce.hr Thioacids are particularly useful nucleophiles in this context, as the resulting thioesters can be readily converted to the corresponding thiols under mild conditions. mdpi.comencyclopedia.pub

| Reaction Type | Reactants | Catalyst/Initiator | Product Type | Reference |

| Thiol-ene (Radical) | Thiol + Alkene | Light, Heat, or Radical Initiator | Thioether (anti-Markovnikov) | wikipedia.org |

| Thiol-ene | Thiol + Alkene | CeCl₃ | Linear Thioether | organic-chemistry.org |

| Thia-Michael Addition | Thiol + α,β-Unsaturated Carbonyl | Base or Nucleophile | Thioether | acs.orgsrce.hr |

| Thia-Michael Addition | Thioacid + α,β-Unsaturated Ketone | Pyridine | Ketothioacetate | mdpi.comencyclopedia.pub |

Reaction of Alcohols with Hydrogen Sulfide

The conversion of alcohols to their corresponding thiols using hydrogen sulfide (H₂S) is a foundational method in organosulfur chemistry. This reaction is particularly significant in industrial settings for producing a range of alkyl mercaptans. ias.ac.in The process typically involves the dehydration of an alcohol in the presence of hydrogen sulfide, often facilitated by a metal oxide catalyst at elevated temperatures. ias.ac.in This approach is a powerful tool for synthesizing primary thiols. ias.ac.in

For a compound like this compound, the starting material would be the corresponding thia-alcohol, specifically 2-(propylthio)ethan-1-ol. The hydroxyl group of this thia-alcohol would react with hydrogen sulfide to yield the target thiol. The general transformation follows the schematic below:

R-OH + H₂S → R-SH + H₂O

While this method is robust, a significant challenge can be the further reaction of the newly formed thiol with the starting alcohol, which would produce a dialkyl sulfide as a byproduct. ias.ac.in Careful control of reaction conditions is necessary to maximize the yield of the desired thiol.

Table 1: Examples of Alcohol Thiolation

| Alcohol Substrate | Thiol Product | Typical Conditions |

|---|---|---|

| Methanol | Methanethiol (B179389) | Metal oxide catalyst, H₂S, High temperature |

| Ethanol | Ethanethiol | Metal oxide catalyst, H₂S, High temperature |

| 1-Hexanol | 1-Hexanethiol (B106883) | H₂S, Catalyst solubilityofthings.com |

| 2-(Propylthio)ethan-1-ol | This compound | H₂S, Dehydrating catalyst |

Thia-Michael Addition as a Synthetic Tool

The thia-Michael addition, or conjugate addition of a thiol to an electron-deficient alkene, stands out as a highly efficient and versatile method for carbon-sulfur bond formation. srce.hr This reaction is a cornerstone of "click chemistry" due to its high yields, mild reaction conditions, and tolerance of various functional groups. mdpi.com The reaction is typically catalyzed by weak bases, such as triethylamine, or Lewis bases like phosphines. nih.gov

The general mechanism involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the Michael acceptor (an α,β-unsaturated compound). nih.govnih.gov This process is instrumental in synthesizing a wide array of organosulfur compounds, including those with thioether linkages analogous to this compound. srce.hr For instance, the reaction of a thiol with an α,β-unsaturated ester or ketone yields a β-thioether carbonyl compound. Recent studies have also demonstrated the effectiveness of metal catalysts, such as ferric chloride srce.hr and copper(II) triflate sioc-journal.cn, in promoting these additions, often resulting in clean, high-yielding reactions in a short time. srce.hrsioc-journal.cn

Table 2: Catalysts and Conditions for Thia-Michael Addition

| Thiol (Michael Donor) | Michael Acceptor | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|---|

| Benzylthiol | α,β-Unsaturated carbonyl | Ferric Chloride (FeCl₃) | β-Thioether carbonyl | srce.hr |

| Various Thiols | Cyclic and Linear Enones | Copper(II) Triflate (Cu(OTf)₂) | Thioether | sioc-journal.cn |

| Generic Thiol (R-SH) | Acrylate (B77674), Maleimide, etc. | Triethylamine (Et₃N), Phosphines | Thioether adduct | mdpi.comnih.gov |

| 2-Mercaptoethanol | 4-Hexen-3-one | Base | Thioether ketone | nih.gov |

Development of Polythiol Synthesis Methods

The principles of the thia-Michael addition are readily extended to the synthesis of polythiols, which are polymers containing multiple thiol or thioether functionalities. These materials are of significant interest for applications in advanced polymer networks, coatings, and dynamic materials. nih.govrsc.org The synthesis of polythiols often employs the stepwise reaction between multifunctional Michael donors (polythiols) and acceptors (e.g., di- or tri-acrylates). nih.gov

This step-growth polymerization mechanism allows for the creation of polymers with well-defined architectures. For example, reacting a dithiol with a diacrylate can produce linear polymers containing repeating thioether units. mdpi.com If a monomer with a functionality greater than two is used, such as a trithiol, a cross-linked polymer network is formed. rsc.org These thiol-based click reactions are highly efficient, proceeding rapidly under benign conditions, which is advantageous for producing cured films and materials with excellent mechanical properties. nih.gov The resulting thioether linkages are robust, contributing to the stability of the final polymer network. acs.org

Table 3: Monomer Combinations for Polythiol Synthesis via Thia-Michael Addition

| Multifunctional Thiol | Multifunctional Michael Acceptor | Resulting Polymer Architecture |

|---|---|---|

| Dithiol (e.g., Ethanedithiol) | Diacrylate | Linear Poly(thioether) |

| Trithiol | Diacrylate | Branched or Cross-linked Polymer |

| Dithiol | Triacrylate | Cross-linked Polymer Network |

| Thiol-functionalized Polyethylene (PE-SH) | Poly(ethylene glycol) acrylate (PEG-acrylate) | PE-b-PEG Block Copolymer researchgate.net |

Mechanistic Aspects of Chemical Reactivity of 3 Thia 1 Hexanethiol

Thiol Reactivity as a Nucleophile

As a nucleophile, the sulfur atom of the thiol group can donate its electron pair to an electrophilic center, initiating bond formation. The nucleophilicity is significantly enhanced upon deprotonation of the thiol (pKa ~10) to its conjugate base, the thiolate anion (RS⁻). chemistrysteps.com Thiolates are excellent nucleophiles, enabling a range of chemical transformations. masterorganicchemistry.com

Nucleophilic Addition Reactions

A prominent example of nucleophilic addition involving thiols is the Thiol-Michael addition, a type of conjugate addition. wikipedia.org This reaction occurs between a thiol and an activated alkene, such as an α,β-unsaturated carbonyl compound. The reaction can be catalyzed by either a base or a nucleophile. alfa-chemistry.com

In a base-catalyzed mechanism, the base abstracts the acidic proton from the thiol to form a highly reactive thiolate anion. This thiolate then acts as the nucleophile, attacking the β-carbon of the activated alkene in a 1,4-conjugate addition. The resulting intermediate is a resonance-stabilized enolate which is subsequently protonated to yield the final thioether product. alfa-chemistry.com This reaction is highly efficient and is considered a "click" chemistry reaction due to its high yield, rate, and stereoselectivity. wikipedia.orgnih.gov

The general mechanism is as follows:

Deprotonation: A base removes the proton from the thiol (R-SH) to form a thiolate (R-S⁻).

Nucleophilic Attack: The thiolate attacks the electron-deficient β-carbon of the Michael acceptor.

Protonation: The resulting carbanion intermediate is protonated by the conjugate acid of the base, regenerating the catalyst and forming the final product.

| Michael Acceptor | Relative Reactivity |

|---|---|

| Propylmaleimide | Very High |

| Diethyl Fumarate | High |

| Diethyl Maleate | Moderate |

| Dimethylacrylamide | Moderate |

| Acrylonitrile | Moderate |

| Ethyl Crotonate | Low |

Nucleophilic Displacement Pathways

Thiols and their corresponding thiolates are potent nucleophiles in Sₙ2 (bimolecular nucleophilic substitution) reactions. masterorganicchemistry.com In these pathways, the sulfur atom attacks an electrophilic carbon atom, displacing a leaving group.

A classic example is the reaction with alkyl halides. The thiolate anion attacks the carbon atom bearing the halogen, leading to the formation of a sulfide (B99878) (thioether) and the displacement of the halide ion. pressbooks.pub This reaction is analogous to the Williamson ether synthesis but is often more efficient because sulfur is a better nucleophile than oxygen under many conditions. chemistrysteps.com The enhanced nucleophilicity of sulfur is attributed to its larger size and greater polarizability. rsc.org

The mechanism proceeds in a single, concerted step:

The nucleophilic thiolate (RS⁻) attacks the electrophilic carbon of the alkyl halide (R'-X) from the backside relative to the leaving group.

A transition state is formed where the S-C bond is forming concurrently with the C-X bond breaking.

The reaction results in the formation of a sulfide (R-S-R') with inversion of stereochemistry at the carbon center, if it is chiral.

Thiols also participate in the nucleophilic ring-opening of epoxides. The thiolate attacks one of the electrophilic carbon atoms of the epoxide ring, causing the ring to open and form a β-hydroxy sulfide. rsc.org

Redox Chemistry of Thiol Groups

The thiol group is redox-active and can undergo a series of oxidation reactions, converting the sulfur atom to higher oxidation states.

Oxidation Pathways to Disulfides

This process is a cornerstone of protein chemistry, where disulfide bonds between cysteine residues are crucial for protein structure. libretexts.org The interconversion between the thiol (reduced state) and disulfide (oxidized state) is a reversible redox reaction. libretexts.org

Mechanistically, the oxidation can proceed through several pathways:

Thiol-Disulfide Exchange: This is a common biological mechanism where a thiolate anion (RS⁻) acts as a nucleophile, attacking one of the sulfur atoms of a disulfide bond (R'-S-S-R'). This results in a new disulfide (R-S-S-R') and a new thiolate (R'-S⁻). The process is essentially a series of Sₙ2-like displacements on sulfur atoms. libretexts.org

Oxidation via Intermediates: Two-electron oxidation of a thiol can proceed via a sulfenic acid (RSOH) intermediate. This highly reactive species can then rapidly react with another thiol molecule to form the disulfide and a molecule of water. nih.gov

Radical Pathway: One-electron oxidation can generate a thiyl radical (RS•). Two of these radicals can then combine to form the disulfide bond. nih.gov

Mechanisms of Further Oxidation to Sulfonic Acids

Thiols can be further oxidized beyond the disulfide stage to various sulfur oxyacids. This process is typically stepwise and often irreversible, particularly in the final step. acs.orgrsc.org The primary oxidant in many biological and chemical systems is hydrogen peroxide or other peroxy compounds. nih.gov

The generally accepted oxidation pathway is as follows:

Thiol to Sulfenic Acid: The first step is the two-electron oxidation of the thiol (RSH) to a sulfenic acid (RSOH). acs.orgresearchgate.net

Sulfenic Acid to Sulfinic Acid: The sulfenic acid is then further oxidized to a sulfinic acid (RSO₂H). acs.orgresearchgate.net

Sulfinic Acid to Sulfonic Acid: The final oxidation step yields a sulfonic acid (RSO₃H). acs.orgresearchgate.net

The anionic pathway, starting from the more reactive thiolate (RS⁻), generally has lower energy barriers for each oxidation step compared to the neutral pathway starting from the thiol (RSH). nih.govacs.org The oxidation to sulfonic acid is considered biologically irreversible and can represent a terminal event in oxidative stress pathways. researchgate.net

| Compound Type | Formula | Sulfur Oxidation State | Reversibility |

|---|---|---|---|

| Thiol | R-SH | -2 | - |

| Disulfide | R-S-S-R | -1 | Reversible |

| Sulfenic Acid | R-SOH | 0 | Reversible (via disulfide) |

| Sulfinic Acid | R-SO₂H | +2 | Reversible (in some contexts) |

| Sulfonic Acid | R-SO₃H | +4 | Irreversible |

Formation of Polysulfides

Polysulfides are compounds containing a chain of two or more sulfur atoms (e.g., R-S-S-S-R, a trisulfide). They can be formed from the oxidation of thiols, particularly under conditions where a source of elemental sulfur is available or through the reaction of thiols with other reactive sulfur species. nih.govacs.org

The formation of polysulfides can be seen as a link between hydrogen sulfide (H₂S) and protein thiol oxidation. nih.gov For instance, hydrogen sulfide can be oxidized to polysulfides in the presence of oxygen, and these polysulfides are potent oxidants that can react with thiols to form disulfides or higher-order polysulfides. nih.govnsf.gov The reaction of a thiol with a polysulfide can lead to a thiol-polysulfide exchange, elongating or shortening the sulfur chain.

Under physiological conditions, polysulfides are relatively unstable and can decompose, often yielding disulfides and elemental sulfur. bohrium.com Their formation and reactivity are complex and represent an area of growing interest in redox biology and reactive sulfur species signaling. nih.gov

Reduction of Disulfides to Thiols

The thiol group of 3-Thia-1-hexanethiol can act as a reducing agent, capable of cleaving disulfide bonds (S-S) to generate two new thiol groups. This process, known as a thiol-disulfide exchange, is a fundamental redox reaction in chemistry and biology. libretexts.org

The general mechanism for the reduction of a disulfide by a thiol like this compound proceeds through a nucleophilic attack. The deprotonated form of the thiol, the thiolate anion (RS⁻), is the reactive species. researchgate.net The reaction is a series of two sequential Sₙ2-like displacement reactions where sulfur atoms act as the nucleophile, electrophile, and leaving group. researchgate.netlibretexts.org

The process can be summarized in two main steps:

The thiolate anion of this compound attacks one of the sulfur atoms of the disulfide bond. This forms a new, mixed disulfide and releases the other portion of the original disulfide as a new thiolate anion.

A second molecule of this compound (as a thiolate) then attacks the mixed disulfide, cleaving the bond and forming the oxidized disulfide of this compound, while releasing the second thiol.

To drive the equilibrium towards the complete reduction of the target disulfide, an excess of the reducing thiol is often used. csic.es Dithiols are particularly effective reducing agents because the formation of a stable intramolecular cyclic disulfide is thermodynamically favorable. biosynth.comnih.gov While this compound is a monothiol, its efficiency as a reductant is governed by factors such as the pKa of its thiol group and the reaction conditions (e.g., pH), which influence the concentration of the reactive thiolate species. csic.es

Thia-Michael Addition Reactions

The Thia-Michael addition is a conjugate 1,4-addition of a thiol to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. nih.govsrce.hr This reaction is a highly efficient and atom-economical method for forming carbon-sulfur bonds under mild conditions and is considered a "click" reaction. nih.govsci-hub.se this compound, with its nucleophilic thiol group, is expected to readily participate in such reactions.

The Thia-Michael addition can proceed through two primary mechanistic pathways: a base-catalyzed mechanism and a nucleophile-initiated mechanism. nih.gov In both cases, the key reactive intermediate is the thiolate anion, generated from the thiol. researchgate.net

Mechanism Steps:

Initiation (Thiolate Formation): A base abstracts the acidic proton from the thiol group of this compound to form a potent nucleophile, the thiolate anion.

Nucleophilic Attack: The thiolate anion attacks the β-carbon of the Michael acceptor (the electron-deficient double bond). nih.gov This conjugate addition results in the formation of a resonance-stabilized enolate intermediate.

Proton Transfer: The enolate intermediate is then protonated, typically by abstracting a proton from another molecule of the thiol, to yield the final thioether adduct and regenerate the thiolate anion, which continues the catalytic cycle. researchgate.net

The kinetics of the Thia-Michael reaction are influenced by several factors. sci-hub.seresearchgate.net Polar aprotic solvents like DMF and DMSO can accelerate the reaction by stabilizing the negatively charged thiolate intermediate. nih.govmdpi.com The reaction rate is also highly dependent on the nature of the thiol and the Michael acceptor. researchgate.net Thiols with lower pKa values are more acidic and can form the reactive thiolate more readily, often leading to faster reactions. researchgate.net The structure of the Michael acceptor is also crucial; more electron-deficient alkenes are more reactive. researchgate.netnsf.gov

Table 1: Factors Influencing Thia-Michael Addition Kinetics

| Factor | Effect on Reaction Rate | Rationale |

| Thiol pKa | Lower pKa generally increases rate | Facilitates the formation of the reactive thiolate anion. sci-hub.seresearchgate.net |

| Michael Acceptor | More electron-deficient alkenes increase rate | The β-carbon is more electrophilic and susceptible to nucleophilic attack. researchgate.netnsf.gov |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) increase rate | Stabilizes the charged intermediates (thiolate, enolate). nih.govmdpi.com |

| Catalyst | Choice and concentration significantly affect rate | Determines the mechanism and concentration of the reactive thiolate. sci-hub.se |

While the reaction can sometimes proceed without a catalyst, particularly with highly reactive substrates, catalysis is generally employed to achieve high efficiency and reaction rates. nih.gov

Amines are common catalysts for the Thia-Michael addition. mdpi.com They can function in two ways: as a Brønsted base to deprotonate the thiol (base catalysis) or as a nucleophile to initiate the reaction (nucleophilic catalysis). researchgate.net

In base catalysis , a tertiary amine like triethylamine (TEA) abstracts a proton from the thiol to form the thiolate. researchgate.net In nucleophilic catalysis , which is often observed with primary and secondary amines, the amine first adds to the Michael acceptor to form a zwitterionic intermediate. nih.gov This intermediate is a stronger base than the amine itself and subsequently deprotonates the thiol to generate the thiolate anion, initiating the reaction cycle. sci-hub.se

Research has shown that the catalytic activity of amines is often more closely related to their nucleophilic character than their basicity (pKa). sci-hub.seresearchgate.net For instance, in the reaction between hexanethiol and hexyl acrylate (B77674), primary amines like hexylamine were found to be more effective catalysts than tertiary amines like triethylamine, a result attributed to the higher nucleophilicity of the primary amine. sci-hub.seresearchgate.net

Table 2: Comparison of Amine Catalyst Mechanisms

| Catalyst Type | Primary Mechanism | Initiation Step |

| Tertiary Amines (e.g., TEA) | Base Catalysis | Amine deprotonates thiol directly. researchgate.net |

| Primary/Secondary Amines | Nucleophilic Catalysis | Amine adds to Michael acceptor, forming a zwitterionic intermediate that then deprotonates the thiol. nih.govsci-hub.se |

| Tertiary Phosphines | Nucleophilic Catalysis | Phosphine adds to Michael acceptor. researchgate.net |

Thia-Michael additions can occur spontaneously under certain conditions without the need for an external catalyst. mdpi.comnih.gov This catalyst-free pathway is highly dependent on the intrinsic reactivity of the substrates. The reaction is favored when using a Michael acceptor that is highly electron-deficient. For example, the presence of a strong electron-withdrawing group, such as a trifluoromethyl group (CF₃) on the α-carbon of an acrylate, can activate the double bond sufficiently for a spontaneous reaction with a thiol to occur. nih.gov DFT calculations and kinetic studies on such systems suggest a mechanism involving a solvent-assisted proton transfer in the rate-determining step. nih.gov

The Thia-Michael addition can be brought under spatial and temporal control using light. rsc.orgacs.org This is typically achieved by using a "caged" catalyst—a molecule that is inactive until exposed to light of a specific wavelength. Upon irradiation, the photolabile protecting group is cleaved, releasing the active catalyst and initiating the reaction. rsc.org

One common strategy involves caging a primary amine catalyst with a photolabile group like 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC). rsc.org Before UV irradiation, the amine is caged and cannot catalyze the reaction. Once exposed to UV light, the active amine is released, deprotonates the thiol, and triggers the Thia-Michael addition polymerization. rsc.orgacs.org This photoclick strategy allows for precise control over where and when the C-S bond formation occurs, which is valuable in applications like photopatterning and creating complex polymer networks. acs.org

Proton Shuttling Mechanisms in Reaction Pathways

Proton transfer is a fundamental step in many chemical reactions involving thiols. In certain enzymatic and chemical systems, this process is facilitated by a "proton shuttle," where a nearby functional group accepts a proton from the thiol, enhancing its nucleophilicity before it participates in the main reaction.

In the context of thiol oxidation, for example, the reaction proceeds through a two-step mechanism: first, a proton is dislocated from the thiol to a nearby basic residue in an enzymatic pocket. vu.nlnih.gov This deprotonation generates a highly nucleophilic thiolate anion. vu.nl Subsequently, the thiolate performs a nucleophilic attack on the substrate (e.g., a peroxide), while the proton is shuttled back from the basic residue to the leaving group, completing the reaction. vu.nlnih.gov This mechanism highlights that a proton transfer between the thiol and a proton-accepting species can dramatically alter the rates and potentials for thiol oxidations. dtic.mil

For a molecule like this compound, the thioether sulfur is generally not basic enough to act as an efficient intramolecular proton shuttle. However, the molecule can readily participate in intermolecular proton shuttling. In the presence of a base or a suitable proton-accepting solvent molecule, the terminal thiol group can be deprotonated. This initial proton transfer is a critical activation step that significantly enhances the thiol's reactivity in subsequent nucleophilic reactions.

Reversibility in Hetero-Michael Reactions

The thia-Michael reaction, a hetero-Michael addition, involves the conjugate addition of a thiol to an electron-deficient alkene (a Michael acceptor). A key characteristic of this reaction is its potential for reversibility. mdpi.com The dynamic nature of the thia-Michael equilibrium is largely influenced by the reaction conditions and the structure of the reactants. mdpi.comresearchgate.net

The reversibility of the addition of thiols to Michael acceptors was first demonstrated in 1931, showing that the resulting adducts could dissociate in a basic medium. mdpi.com Generally, the reaction is reversible at elevated temperatures or under basic pH conditions. researchgate.netnih.gov The stability of the formed carbon-sulfur bond is significantly impacted by the nature of the electron-withdrawing groups (EWG) on the Michael acceptor. For instance, adducts formed with dually activated Michael acceptors can exhibit high reversibility due to the stability of the resulting carbanion intermediate. mdpi.com

Kinetic and mechanistic studies on model systems have shown that the dynamic exchange process proceeds via a retro-Michael reaction (fragmentation) to regenerate the thiol and the Michael acceptor, followed by the subsequent addition of another free thiol. rsc.org The fragmentation or retro-Michael reaction is often the rate-determining step in this dynamic covalent exchange. rsc.org For this compound, its participation in a hetero-Michael reaction would be subject to these same principles of equilibrium, with the stability of the adduct and the rate of the reverse reaction being dependent on the specific Michael acceptor used and the ambient conditions.

Thiol-Ene Reactions

The thiol-ene reaction is a powerful and efficient "click" chemistry process that involves the addition of a thiol across a carbon-carbon double bond ('ene') to form a thioether. wikipedia.org This reaction can proceed via two primary mechanisms: a base/nucleophile-catalyzed Michael addition (discussed above for electron-deficient alkenes) or a free-radical addition. wikipedia.orgtaylorandfrancis.com The free-radical pathway is particularly versatile and is the focus of the following sections.

Radical-Mediated Thiol-Ene Mechanisms

The free-radical mediated thiol-ene reaction proceeds via a classic chain-growth mechanism involving three distinct stages: initiation, propagation, and termination. alfa-chemistry.comthieme-connect.de

Initiation: The reaction is initiated by generating a thiyl radical (RS•) from the thiol (RSH). This can be achieved using thermal initiators or, more commonly, through photolysis using a photoinitiator and UV light. wikipedia.orgthieme-connect.de The initiator, upon activation, abstracts a hydrogen atom from the thiol, creating the reactive thiyl radical species.

Propagation: The propagation phase consists of a two-step cycle. First, the thiyl radical adds across the alkene's double bond. This addition typically occurs in an anti-Markovnikov fashion, forming a more stable carbon-centered radical intermediate. wikipedia.orgthieme-connect.de Second, this carbon radical participates in a chain-transfer step by abstracting a hydrogen atom from another thiol molecule. This step regenerates the thioether product and a new thiyl radical, which can then start a new cycle. thieme-connect.de This efficient chain-transfer step is what makes the reaction highly effective.

Termination: The reaction ceases when two radical species combine. Termination can occur through several pathways, including the bimolecular recombination of two thiyl radicals (to form a disulfide), two carbon-centered radicals, or a thiyl radical and a carbon-centered radical. researchgate.net

Photoinitiated Thiol-Ene Coupling Kinetics

This kP/kCT ratio determines which component's concentration is rate-limiting. acs.orgnih.gov

When kP << kCT (e.g., with less reactive alkenes), the propagation step is rate-limiting, and the reaction rate is first-order with respect to the ene concentration. acs.org

When kP ≈ kCT , the reaction rate is approximately 0.5 order with respect to both the thiol and ene concentrations. nih.gov

| Ene Functional Group | Example Compound | kP/kCT Ratio | Rate Limiting Step | Reaction Order (Thiol) | Reaction Order (Ene) |

|---|---|---|---|---|---|

| Allyl Ether | Triallyl triisocyanurate | > 10 | Chain Transfer | ~1.0 | ~0 |

| Norbornene | Dicyclopentadiene | ~1.0 | Mixed | ~0.5 | ~0.5 |

| Acrylate | Trimethylolpropane triacrylate | > 10 | Chain Transfer | ~1.0 | ~0 |

| Vinyl Silazane | Divinyltetramethyldisilazane | < 0.1 | Propagation | ~0 | ~1.0 |

Data adapted from studies on thiol-ene polymerization kinetics. acs.orgnih.gov The specific values for this compound would depend on the specific 'ene' reactant.

Chain Propagation and Termination in Thiol-Ene Systems

The propagation cycle is the productive phase of the thiol-ene reaction. The rate of propagation is a function of the rate constants kP and kCT and the concentrations of the radical species and reactants. bohrium.com The efficiency of the chain transfer step (hydrogen abstraction from a thiol) is crucial for a successful step-growth polymerization, as it prevents the carbon-centered radical from engaging in undesirable side reactions like chain-growth homopolymerization of the ene monomer. bohrium.com

Termination of the kinetic chain occurs through bimolecular radical-radical recombination, a process shown to be very rapid. researchgate.net The primary termination pathways are:

Thiyl-Thiyl Recombination: RS• + •SR → R-S-S-R (Disulfide formation)

Carbon-Thiyl Recombination: R'• + •SR → R'-S-R (Thioether formation)

Carbon-Carbon Recombination: R'• + •R' → R'-R' (Alkane formation)

The relative contribution of each pathway depends on the steady-state concentrations of the thiyl and carbon-centered radicals, which are in turn dictated by the kP/kCT ratio.

Structure-Reactivity Relationships in Thiol Chemistry

The chemical structure of this compound directly influences its reactivity in the aforementioned reactions. nih.gov

Acidity and Nucleophilicity: Thiols are significantly more acidic (pKa ≈ 10–11) than their alcohol counterparts. masterorganicchemistry.com The sulfur atom in the thioether linkage of this compound acts as a weak electron-withdrawing group, which should slightly lower the pKa of the terminal thiol group compared to an unsubstituted alkanethiol like 1-hexanethiol (B106883). This increased acidity leads to a higher concentration of the corresponding thiolate anion at a given pH. Since the thiolate is the active nucleophile in base-catalyzed reactions like the Michael addition, this structural feature is expected to enhance its reaction rate under such conditions. nih.gov However, there is a paradoxical relationship between pKa and reactivity; while a lower pKa increases the fraction of the reactive thiolate, it also corresponds to a lower intrinsic electron density and nucleophilicity of that thiolate ion. maastrichtuniversity.nl The dominant effect is often dependent on the reaction pH. maastrichtuniversity.nl

Radical Reactions: In free-radical reactions, the key parameter is the S-H bond dissociation energy. nih.gov The electronic effect of the distal thioether group is likely minimal but could subtly influence the stability of the thiyl radical, thereby affecting the kinetics of both the initiation and chain-transfer steps.

Steric Effects: this compound is a primary thiol, meaning the functional group is sterically unhindered. Steric hindrance has a substantial effect on thiol-ene reaction kinetics. researchgate.net Reactions involving primary thiols are generally faster than those with more sterically crowded secondary or tertiary thiols. This effect is particularly pronounced in systems where the chain-transfer step is rate-limiting, as this step is more sensitive to steric bulk around the S-H bond. researchgate.net Therefore, the primary nature of the thiol in this compound contributes to its high reactivity in thiol-ene polymerizations.

Derivatization and Functionalization Strategies Involving 3 Thia 1 Hexanethiol

Formation of Sulfides (Thioethers)

The formation of sulfides, also known as thioethers, from 3-thia-1-hexanethiol can be achieved through nucleophilic substitution reactions. The thiol group can be deprotonated by a base, such as sodium hydride (NaH), to form the corresponding thiolate anion (RS⁻). libretexts.org This thiolate is a potent nucleophile that can react with alkyl halides in an S(_N)2 reaction to yield a sulfide (B99878). libretexts.org This process is analogous to the Williamson ether synthesis. libretexts.org

For instance, the reaction of 3-thia-1-hexanethiolate with an alkyl halide (R'-X) would produce a 3-thia-1-(alkylthio)hexane.

A general scheme for this reaction is: CH₃CH₂SCH₂CH₂CH₂SH + Base → CH₃CH₂SCH₂CH₂CH₂S⁻ + HB⁺ CH₃CH₂SCH₂CH₂CH₂S⁻ + R'-X → CH₃CH₂SCH₂CH₂CH₂SR' + X⁻

It is important to control the reaction conditions to avoid side reactions. The product sulfide can potentially react further with the alkyl halide, although this is less common than with thiols. libretexts.org The use of thiourea (B124793) as a nucleophile followed by hydrolysis is an alternative method to synthesize thiols, which can then be converted to sulfides. libretexts.orglibretexts.org

Synthesis of Oxidized Sulfur Species

The sulfur atom in this compound and its derivatives can exist in various oxidation states. Oxidation of the thiol group or the resulting sulfide can lead to the formation of sulfoxides and sulfones, which have distinct chemical properties and applications.

Sulfoxides

The selective oxidation of sulfides to sulfoxides requires mild and controlled oxidizing agents to prevent over-oxidation to the sulfone. researchgate.net A common and effective reagent for this transformation is hydrogen peroxide (H₂O₂). libretexts.orgorganic-chemistry.orgmdpi.com The reaction is often carried out at room temperature. libretexts.org The use of catalysts, such as tantalum carbide or a dendritic phosphomolybdate hybrid, can improve the selectivity and efficiency of the oxidation. organic-chemistry.orgmdpi.com

For a sulfide derived from this compound (e.g., 3-thia-1-(methylthio)hexane), the oxidation to the corresponding sulfoxide (B87167) would be: CH₃CH₂SCH₂CH₂CH₂SCH₃ + H₂O₂ → CH₃CH₂S(O)CH₂CH₂CH₂SCH₃ + H₂O

The chemoselectivity of the oxidation can often be controlled by the reaction conditions. researchgate.netmdpi.com

Sulfones

Further oxidation of a sulfoxide, or the direct, more vigorous oxidation of a sulfide, yields a sulfone. libretexts.orgjchemrev.com Peroxyacids are strong oxidizing agents capable of converting sulfoxides to sulfones. libretexts.org Alternatively, using an excess of hydrogen peroxide or a more potent catalyst like niobium carbide can facilitate the formation of sulfones directly from sulfides. organic-chemistry.orgorganic-chemistry.org

The oxidation of a sulfoxide derived from this compound to a sulfone can be represented as: CH₃CH₂S(O)CH₂CH₂CH₂SCH₃ + [O] → CH₃CH₂S(O)₂CH₂CH₂CH₂SCH₃

Various reagents, including urea-hydrogen peroxide and Selectfluor, have been employed for the efficient synthesis of sulfones from sulfides. organic-chemistry.org

Interconversion with Disulfide Analogues

Thiols can be oxidized to form disulfides (R-S-S-R'), a reaction that is a cornerstone of sulfur chemistry and biochemistry. libretexts.orglibretexts.org This interconversion is a redox process where the thiol is the reduced form and the disulfide is the oxidized state. libretexts.orglibretexts.org

The oxidation of this compound to its corresponding disulfide can be achieved using mild oxidizing agents like bromine (Br₂) or iodine (I₂). libretexts.orglibretexts.org

2 CH₃CH₂SCH₂CH₂CH₂SH + I₂ → CH₃CH₂SCH₂CH₂CH₂S-SCH₂CH₂CH₂SCH₂CH₃ + 2 HI

This reaction is reversible, and the disulfide can be reduced back to the thiol using reducing agents such as zinc and acid. libretexts.orglibretexts.org This thiol-disulfide interconversion is crucial in many biological systems, for example, in protein folding where disulfide bridges between cysteine residues are formed. libretexts.orglibretexts.org Disulfide exchange reactions, where a thiol or thiolate reacts with a disulfide, are also common and proceed through an S(_N)2-like mechanism. libretexts.org

Formation of Sulfonium (B1226848) Ions

Sulfides, being more nucleophilic than their ether counterparts, can react with alkyl halides to form sulfonium ions (R₃S⁺). libretexts.org This reaction typically occurs via an S(_N)2 mechanism. libretexts.org For example, a sulfide derived from this compound could be alkylated to form a sulfonium salt.

If 3-thia-1-(methylthio)hexane is reacted with an alkylating agent like methyl iodide, a sulfonium ion is formed: CH₃CH₂SCH₂CH₂CH₂SCH₃ + CH₃I → [CH₃CH₂SCH₂CH₂CH₂S(CH₃)₂]⁺I⁻

These sulfonium ions are themselves effective alkylating agents, as a nucleophile can attack one of the carbon groups attached to the positively charged sulfur, displacing a neutral sulfide as a leaving group. libretexts.org The formation of S-adenosylmethionine from methionine and ATP is a biologically significant example of this process. libretexts.org In synthetic chemistry, glycosyl sulfonium salts have been generated and studied as intermediates in glycosylation reactions. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic compounds by analyzing the magnetic properties of atomic nuclei. slideshare.net In the context of 3-Thia-1-hexanethiol, ¹H NMR and ¹³C NMR are particularly informative.

¹H NMR spectroscopy provides information about the number of different types of protons and their electronic environments. slideshare.net The chemical shifts (δ), reported in parts per million (ppm), indicate the local electronic environment of each proton. For this compound, specific chemical shifts would be expected for the protons on the ethyl group, the methylene (B1212753) groups adjacent to the sulfur atoms, and the thiol group.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. hyphadiscovery.com For instance, COSY spectra would reveal correlations between neighboring protons, while HSQC and HMBC would link protons to their directly attached carbons and to carbons two or three bonds away, respectively.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. msu.edu This information is critical for determining the molecular weight of a compound and can provide insights into its structure through fragmentation analysis. libretexts.org

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard a molecule, causing it to ionize and fragment. msu.edu The resulting mass spectrum displays the molecular ion (M⁺) peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. libretexts.org For this compound (C₅H₁₂S₂), the molecular ion peak would be observed at an m/z corresponding to its molecular weight of approximately 136.28 g/mol . nist.gov The fragmentation pattern is influenced by the presence of electron-withdrawing or electron-donating substituents, which can stabilize or destabilize the molecular ion. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This technique can differentiate between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would confirm its elemental composition as C₅H₁₂S₂ by providing a precise mass measurement. This level of accuracy is crucial for distinguishing it from other potential isomers or compounds with similar molecular weights.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. studymind.co.uk Different covalent bonds vibrate at specific frequencies, and when the frequency of the IR radiation matches the natural vibrational frequency of a bond, absorption occurs. savemyexams.com These absorptions are recorded as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

For this compound, the IR spectrum would exhibit characteristic absorption bands for its key functional groups. The C-H stretching vibrations in the alkyl chain typically appear in the range of 2850-3000 cm⁻¹. mvpsvktcollege.ac.in The presence of the thiol group (S-H) would be indicated by a weak absorption band around 2550-2600 cm⁻¹. The C-S stretching vibrations are generally weak and appear in the fingerprint region (below 1500 cm⁻¹), which contains a complex pattern of absorptions unique to the molecule. savemyexams.com

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C-H (Alkyl) Stretch | 2850-3000 |

| S-H (Thiol) Stretch | 2550-2600 |

| C-S Stretch | Below 1500 |

Gas Chromatography (GC) for Purity and Separation

Gas Chromatography (GC) is a powerful separation technique used to analyze volatile compounds. nih.gov It is employed to determine the purity of a substance and to separate components in a mixture. skpharmteco.com In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. sigmaaldrich.com The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. nih.gov

For this compound, GC analysis can be used to assess its purity by detecting the presence of any impurities. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions. The Kovats retention index (I) is a standardized measure of retention time. For this compound, a Kovats retention index of 1111 has been reported on a non-polar Apiezon M packed column at 130°C. nist.gov Another sulfur-containing compound, 4-Methyl-3-thia-1-hexanethiol, has a reported Kovats retention index of 1163 under the same conditions. nist.gov

| Compound | Kovats Retention Index (I) | Column Type | Stationary Phase | Temperature (°C) |

|---|---|---|---|---|

| This compound | 1111 | Packed | Apiezon M | 130 |

| 4-Methyl-3-thia-1-hexanethiol | 1163 | Packed | Apiezon M | 130 |

Integration of Multiple Spectroscopic Techniques for Comprehensive Analysis

A comprehensive and unambiguous characterization of this compound is best achieved through the integration of multiple spectroscopic techniques. mdpi.comegyankosh.ac.in While each technique provides valuable information, their combined application offers a more complete picture.

The process typically begins with calculating the Index of Hydrogen Deficiency (IHD) from the molecular formula (obtained from MS) to determine the degree of unsaturation. egyankosh.ac.in IR spectroscopy then provides initial clues about the functional groups present. egyankosh.ac.in Subsequently, detailed structural elucidation is performed using a combination of ¹H and ¹³C NMR spectroscopy. Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Finally, GC is used to assess the purity of the compound. This integrated approach ensures the accurate and reliable identification and characterization of this compound.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as Chemical Building Blocks in Organic Synthesis

As a fundamental component in organic synthesis, 3-Thia-1-hexanethiol serves as a valuable building block for the construction of more complex molecules, particularly those containing sulfur. Its dual sulfur functionalities offer multiple reaction pathways for creating diverse organosulfur compounds.

The thiol group of this compound is a reactive handle for the synthesis of more intricate thiol-containing molecules. One of the most powerful methods for achieving this is the thiol-ene reaction, a radical-mediated addition of a thiol to a carbon-carbon double bond (alkene) wikipedia.org. This reaction proceeds via an anti-Markovnikov addition, leading to the formation of a stable thioether linkage wikipedia.org.

The general mechanism for the radical-initiated thiol-ene reaction involves:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol (RSH).

Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and creating the thioether product alfa-chemistry.com.

This methodology allows for the precise and efficient coupling of this compound to a wide array of alkene-containing molecules, thereby enabling the synthesis of complex, multifunctional thiols. While this is a general and powerful strategy for thiol compounds, specific research detailing the synthesis of complex thiols derived from this compound is not extensively documented in the scientific literature.

This compound is an ideal precursor for a variety of organosulfur compounds due to its inherent thioether and thiol moieties fishersci.com. Organosulfur compounds are a broad class of molecules with significant applications in pharmaceuticals and materials science uliege.bemdpi.com.

The thiol group can be readily converted into other sulfur-containing functional groups. For instance, oxidation of the thiol can yield disulfides, sulfenic acids, sulfinic acids, or sulfonic acids, each with distinct chemical properties and applications. Furthermore, the thiol can act as a nucleophile in substitution reactions to form new thioether linkages.

The internal thioether of this compound can also be targeted for chemical modification, although it is generally less reactive than the terminal thiol. Oxidation of the thioether can produce sulfoxides and sulfones, which are important functional groups in many biologically active molecules. The synthesis of various organosulfur compounds from garlic, for example, involves the transformation of sulfur-containing precursors into a diverse array of bioactive molecules uliege.bemdpi.com. While the principles of organosulfur chemistry suggest that this compound could be a precursor to a range of such compounds, specific examples of its use in this context are not widely reported.

Polymer Chemistry and Materials Engineering

In the field of polymer chemistry and materials engineering, the thiol functionality of this compound allows it to be a key component in the synthesis of advanced polymeric materials. Thiol-ene and thiol-Michael "click" reactions are particularly valuable for creating well-defined polymer architectures nih.govmdpi.com.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. The synthesis of dendrimers often relies on highly efficient and repeatable reactions, making thiol-ene "click" chemistry an attractive approach wikipedia.orgyoutube.com. In this context, a multifunctional core molecule containing multiple "ene" groups can be reacted with a thiol-containing branching unit.

The general strategy for divergent dendrimer synthesis using thiol-ene chemistry would involve:

Generation 0: Reaction of a multifunctional core with an excess of a thiol-containing molecule that also possesses masked "ene" functionalities.

Subsequent Generations: Deprotection of the terminal "ene" groups, followed by reaction with more of the thiol-containing branching unit.

This iterative process allows for the controlled, layer-by-layer growth of the dendrimer. While this is a well-established method for dendrimer synthesis using various thiols, the specific application of this compound in the creation of dendrimers has not been a significant focus of published research. A study on polyester dendrimers utilized a one-pot xanthate deprotection/thiol-acrylate Michael addition, showcasing a similar principle of leveraging thiol reactivity for dendrimer functionalization rsc.org.

Cross-linked polymers, also known as thermosets, are materials in which polymer chains are linked together by covalent bonds, forming a three-dimensional network. These materials often exhibit high thermal stability, mechanical strength, and chemical resistance. Thiol-ene photopolymerization is a powerful technique for fabricating such materials wikipedia.org.

In this process, a mixture of a multifunctional thiol and a multifunctional alkene is exposed to UV light in the presence of a photoinitiator. The resulting radical-mediated thiol-ene reaction leads to the rapid formation of a cross-linked polymer network researchgate.net. The properties of the final material can be tuned by varying the functionality and structure of the thiol and ene monomers. For instance, the use of thiols with different functionalities (primary, secondary, or tertiary) can influence the polymerization kinetics and the mechanical properties of the resulting polymer researchgate.net. Although the thiol-ene reaction is a versatile method for creating cross-linked polymers, specific studies detailing the use of this compound for this purpose are not readily found in the literature.

| Monomer Type | Functionality | Role in Cross-linking | Resulting Polymer Property |

| Multifunctional Thiol | ≥ 2 SH groups | Forms thioether cross-links | Influences network density and rigidity |

| Multifunctional Alkene | ≥ 2 C=C groups | Reacts with thiols to form the network | Affects chain flexibility and material properties |

| Photoinitiator | Radical source | Initiates the polymerization upon UV exposure | Controls the rate of curing |

This table illustrates the general components used in thiol-ene photopolymerization for creating cross-linked materials.

The formation of polymer networks through thiol-ene chemistry offers a high degree of control over the final material properties elsevierpure.com. The step-growth nature of the radical-mediated reaction leads to the formation of highly uniform polymer networks with low shrinkage and stress researchgate.netresearchgate.net. This is in contrast to traditional chain-growth polymerizations, which can result in more heterogeneous networks.

The mechanism of thiol-ene polymer network formation ensures that cross-links are formed in a controlled manner, leading to materials with predictable mechanical and thermal properties. The reaction is highly efficient and can be carried out under mild conditions, often in the absence of solvents morressier.com. This makes it an environmentally friendly and industrially attractive method for producing a wide range of materials, from soft gels to rigid plastics elsevierpure.com. While the principles of thiol-ene polymerization are broadly applicable, the specific use of this compound as a monomer in polymer network formation is not a common example in the existing body of scientific research.

| Reaction Type | Initiator | Key Features | Application in Polymer Networks |

| Radical Thiol-Ene | UV light, Heat | High efficiency, Anti-Markovnikov addition, Step-growth mechanism | Formation of uniform and well-defined networks |

| Nucleophilic Thiol-Michael | Base catalyst | High selectivity, No initiator needed, Conjugate addition | Synthesis of functional polymers and hydrogels |

This table compares the two primary "click" reactions involving thiols that are used in polymer network formation.

Hydrogel Formation

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers capable of absorbing and retaining large amounts of water. The formation of hydrogels often relies on efficient and selective cross-linking reactions. Thiol-containing compounds like this compound are instrumental in this process, primarily through thiol-ene and thiol-Michael addition reactions. These "click chemistry" reactions are characterized by their high efficiency, rapid reaction rates, and mild reaction conditions, making them ideal for biomedical applications. nih.govresearchgate.net

Thiol-ene chemistry, in particular, allows for the formation of hydrogels with well-defined network structures. nih.gov The reaction involves the radical-mediated addition of a thiol group across a double bond (an 'ene'), often initiated by light (photo-initiated). researchgate.netmdpi.com This provides spatial and temporal control over the gelation process. Hydrogels formed via thiol-ene reactions are of growing interest for therapeutic delivery due to their tunable properties and the ability to form them in situ. nih.gov

The thiol-Michael addition is another powerful strategy for hydrogel formation, involving the conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate (B77674) or maleimide. semanticscholar.orgresearchgate.net This reaction can proceed under physiological conditions without a catalyst, which is advantageous for creating biocompatible hydrogels for applications like cell encapsulation and drug delivery. mdpi.comsemanticscholar.org The dynamic nature of some thiol-Michael linkages can also impart self-healing and injectable properties to the hydrogels. nih.gov

| Cross-linking Chemistry | Reaction Type | Key Features |

| Thiol-ene | Radical Addition | Photo-initiated, spatial and temporal control, forms uniform networks. nih.govresearchgate.net |

| Thiol-Michael | Nucleophilic Conjugate Addition | Proceeds under mild, often physiological conditions; can be reversible, enabling self-healing properties. semanticscholar.orgnih.gov |

| Thiol-alkynone | Double Michael Addition | Forms dynamic covalent cross-links, leading to self-healing and injectable hydrogels. nih.gov |

| Thiol-disulfide | Exchange Reaction | Creates redox-responsive disulfide links within the hydrogel network. mdpi.com |

Synthesis of Biodegradable Architectures

The demand for sustainable and environmentally friendly materials has driven research into biodegradable polymers. This compound and similar thiol compounds serve as versatile building blocks and modifying agents in the synthesis of these materials. Thiol-ene and thiol-Michael addition reactions are again central to these synthetic strategies, enabling the creation of polymers with degradable linkages in their backbones. rsc.org

A key approach involves the use of bifunctional polymers with thiol-reactive end groups. For instance, polymers prepared by reversible addition-fragmentation chain-transfer (RAFT) polymerization can be modified to have terminal thiol groups. These dithiol polymers can then undergo step-growth polymerization with diacrylates to form multi-segmented poly(β-thioester)s. rsc.org The ester bonds incorporated into the polymer backbone are susceptible to hydrolysis, rendering the material biodegradable. rsc.org

Furthermore, thiol-containing molecules can be grafted onto existing biodegradable polymer backbones to impart specific functionalities. For example, maleimide-functionalized biodegradable polymers can readily react with thiols via Michael addition. researchgate.netresearchgate.net This allows for the attachment of various molecules to tailor the polymer's properties for specific applications, such as drug delivery or tissue engineering. The efficiency of this conjugation is high, often achieving quantitative derivatization. researchgate.net

Incorporation of Sulfur Heteroatoms in Polymer Backbones

The incorporation of sulfur atoms into polymer backbones can significantly alter the material's properties, leading to enhanced refractive indices, metal ion coordination capabilities, and unique electrochemical characteristics. wiley-vch.de Thiol-ene and thiol-yne "click" reactions are highly effective methods for synthesizing such sulfur-containing polymers. mdpi.comresearchgate.net These reactions are atom-economical and tolerant of a wide range of functional groups, making them powerful tools in polymer synthesis. researchgate.netnsf.gov

Multicomponent polymerizations (MCPs) involving elemental sulfur and various monomers, including those derived from fatty acids, have emerged as a sustainable route to sulfur-rich polymers. wiley-vch.densf.gov A related technique, inverse vulcanization, involves the reaction of elemental sulfur with olefinic co-monomers to create high-sulfur-content polymers. researchgate.netnsf.gov These methods are attractive from a sustainability perspective as they utilize an abundant industrial byproduct (sulfur) and can incorporate bio-based monomers. researchgate.net

The resulting organosulfur polymers have potential applications in advanced materials, including thermal imaging, energy storage, and self-healing materials. nsf.gov The presence of thioether linkages in the polymer backbone, formed through reactions involving thiols like this compound, is key to achieving these desirable properties.

| Polymerization Method | Description | Key Advantages |

| Thiol-ene/Thiol-yne Polymerization | Step-growth polymerization of multifunctional thiols and enes/ynes. mdpi.comresearchgate.net | High efficiency, mild conditions, atom economical, high functional group tolerance. researchgate.net |

| Inverse Vulcanization | Reaction of elemental sulfur with unsaturated monomers. researchgate.netnsf.gov | High sulfur content, utilizes industrial byproduct, sustainable. researchgate.net |

| Multicomponent Polymerizations (MCPs) | One-pot reaction of three or more monomers to create complex polymers. wiley-vch.de | High efficiency, structural diversity, atom economy. wiley-vch.de |

Surface Functionalization Applications

The ability to tailor the surface properties of materials is crucial for a wide range of technologies. This compound, through its thiol group, can readily form strong bonds with the surfaces of noble metals, semiconductors, and oxides, making it a valuable tool for surface functionalization. core.ac.uk

Surface Modification Strategies

Surface modification involves altering the surface of a material to achieve desired properties such as improved biocompatibility, adhesion, or wettability, without changing the bulk properties of the material. nih.govmdpi.com Thiol-based surface modification is a widely used strategy, particularly for gold surfaces, where the strong gold-sulfur bond leads to the formation of stable self-assembled monolayers (SAMs). core.ac.uknih.gov

One common strategy involves the use of silane coupling agents that also contain a thiol group, such as 3-mercaptopropyltrimethoxysilane (MPTS). mdpi.com This molecule can covalently bond to oxide surfaces (e.g., glass, silica) via its silane group, while exposing the thiol group for further reactions. mdpi.com This allows for the subsequent attachment of polymers or other molecules to the surface through thiol-ene or other thiol-based chemistries.

Introducing thiol functional groups onto the surface of materials like biochar has been shown to be an effective method for enhancing the removal of heavy metal contaminants from water. mdpi.com The thiol groups act as active sites for binding metal ions.

Monolayer Stabilization in Nanocrystal Synthesis

In the synthesis of nanocrystals, such as gold nanoparticles (AuNPs), stabilizing ligands are crucial to prevent aggregation and control the size and shape of the nanoparticles. Alkanethiols, including n-hexanethiol, are commonly used for this purpose. core.ac.uk The thiol headgroup binds strongly to the gold surface, while the alkyl chains interact with each other via van der Waals forces, forming a dense, protective monolayer. core.ac.uk

The thermal stability of these self-assembled monolayers is a critical factor for the application of the nanoparticles in devices. core.ac.ukresearchgate.net Studies on n-hexanethiol SAMs on gold surfaces have shown that their stability is dependent on the underlying gold crystal face and the temperature. core.ac.uk Understanding these stability limits is essential for designing robust nanoparticle-based technologies. The formation of these monolayers is driven by the interplay of the thiol-gold interaction, van der Waals interactions between the alkyl chains, and interactions between the terminal groups of the thiol molecules. core.ac.uk

Role in Chemical Sensing Technologies

Chemical sensors are devices that detect and respond to specific chemical species. The development of advanced chemical sensors often relies on the functionalization of sensor surfaces to enhance sensitivity and selectivity. mdpi.commdpi.com While direct applications of this compound in commercial chemical sensors are not widely documented, the principles of thiol-based surface modification are highly relevant to this field.

The functionalization of sensor materials, such as graphene or metal oxide nanoparticles, with organic molecules can improve their gas sensing performance. mdpi.com Thiol-containing molecules can be used to modify the surface of these materials, introducing specific functional groups that can interact with target analytes. For example, the modification of gold nanoparticles with thiols is a common strategy in the development of various types of sensors.

The ability of thiols to form well-ordered self-assembled monolayers on surfaces can be exploited to create highly defined sensor interfaces. This can lead to improved sensor performance, including higher sensitivity and faster response times. The development of new functional materials is a cross-cutting technology for chemical detection, and thiol-based chemistry provides a versatile platform for creating such materials. mdpi.com

Insufficient Information Available for "this compound" to Fulfill Article Request